

Risankizumab Demonstrates Superior Efficacy Over Fumaric Acid Esters in Psoriasis Treatment

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A head-to-head clinical trial has revealed that risankizumab, a monoclonal antibody targeting interleukin-23 (IL-23), is significantly more effective than **fumaric acid** esters (FAEs) for the treatment of moderate-to-severe plaque psoriasis in adult patients who are candidates for systemic therapy. The study findings indicate that risankizumab leads to earlier and more substantial improvements in skin clearance and overall disease activity.

Risankizumab's targeted approach in inhibiting the IL-23 inflammatory pathway provides a distinct advantage over the broader immunomodulatory effects of FAEs. This is reflected in the key efficacy endpoints from a phase III randomized, active-controlled, open-label study, where risankizumab showed markedly higher response rates compared to FAEs at week 24.[1][2]

Comparative Efficacy Data

The following table summarizes the key efficacy outcomes from the pivotal phase III clinical trial comparing risankizumab and **fumaric acid** esters at 24 weeks of treatment.[1][2]



Efficacy Endpoint	Risankizumab (n=60)	Fumaric Acid Esters (n=60)	P-value
PASI 90	83.3%	10.0%	< 0.001
PASI 100	50.0%	5.0%	< 0.001
PASI 75	98.3%	33.3%	< 0.001
PASI 50	100%	53.3%	< 0.001
sPGA of Clear or Almost Clear	93.3%	38.3%	< 0.001

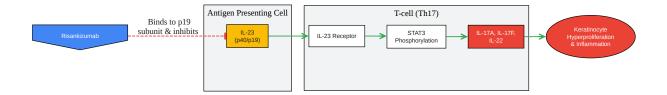
Mechanisms of Action

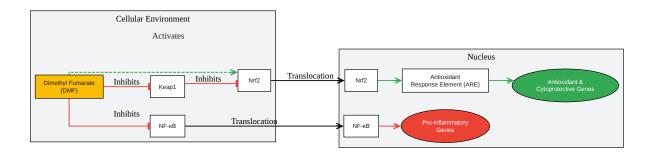
Risankizumab: This humanized IgG1 monoclonal antibody selectively binds to the p19 subunit of the IL-23 cytokine.[3] This action prevents IL-23 from interacting with its receptor, thereby inhibiting the release of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which are key drivers in the pathogenesis of psoriasis.

Fumaric Acid Esters (FAEs): The primary active component of FAEs is dimethyl fumarate (DMF) and its metabolite monomethyl fumarate (MMF). Their mechanism is multifactorial, involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates antioxidant and cytoprotective genes. FAEs also appear to modulate the nuclear factor kappa B (NF-κB) signaling pathway, leading to a reduction in pro-inflammatory cytokines.

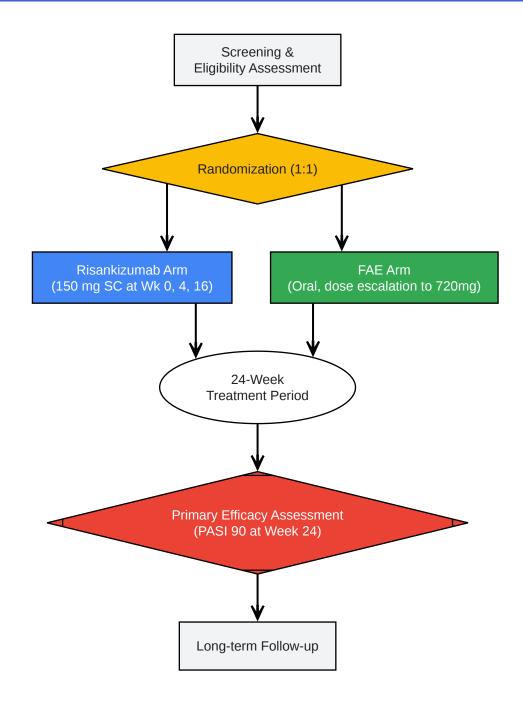
Signaling Pathway Diagrams











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